molecular formula C6H7BClNO2 B13689412 5-Chloro-2-methylpyridine-4-boronic acid

5-Chloro-2-methylpyridine-4-boronic acid

Cat. No.: B13689412
M. Wt: 171.39 g/mol
InChI Key: HMXDSCAJGVPYIS-UHFFFAOYSA-N
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Description

5-Chloro-2-methylpyridine-4-boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a chloro substituent on the pyridine ring makes it a versatile intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylpyridine-4-boronic acid typically involves the borylation of 5-chloro-2-methylpyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylpyridine-4-boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or alkenyl compounds.

    Oxidation: Alcohols or ketones.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Chloro-2-methylpyridine-4-boronic acid is extensively used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura coupling makes it a valuable building block for pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound is used to develop new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can interact with biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyridine-4-boronic acid in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

  • 2-Chloro-5-methoxypyridine-4-boronic acid
  • 5-Chloro-3-pyridineboronic acid
  • 5-Methylpyridine-2-boronic acid

Comparison: 5-Chloro-2-methylpyridine-4-boronic acid is unique due to the presence of both a chloro and a boronic acid group on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis.

Properties

Molecular Formula

C6H7BClNO2

Molecular Weight

171.39 g/mol

IUPAC Name

(5-chloro-2-methylpyridin-4-yl)boronic acid

InChI

InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)6(8)3-9-4/h2-3,10-11H,1H3

InChI Key

HMXDSCAJGVPYIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1Cl)C)(O)O

Origin of Product

United States

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